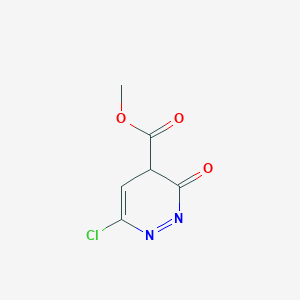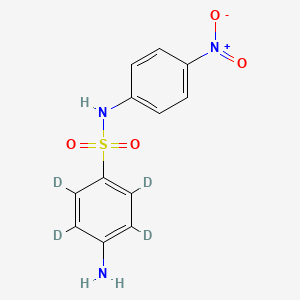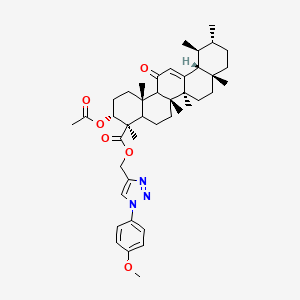
SBI-477 analog
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SBI993 is a chemical compound known for its enhanced potency and pharmacokinetic properties conducive to in vivo bioavailability. It is an analog of SBI477 and is primarily used in scientific research to promote insulin signaling through the inhibition of the transcription factor MondoA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SBI993 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of various functional groups to the core structure to enhance its biological activity and pharmacokinetic properties.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of SBI993 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Bulk synthesis: Large-scale reactions are carried out in industrial reactors.
Purification and isolation: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity.
Quality control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
SBI993 undergoes various chemical reactions, including:
Oxidation: SBI993 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include various derivatives of SBI993 with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Applications De Recherche Scientifique
SBI993 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of the transcription factor MondoA and its effects on insulin signaling.
Biology: Employed in cellular and molecular biology research to investigate the regulation of gene expression and metabolic pathways.
Medicine: Potential therapeutic applications in the treatment of metabolic disorders such as diabetes, due to its ability to enhance insulin signaling.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mécanisme D'action
SBI993 exerts its effects by inhibiting the transcription factor MondoA, which plays a crucial role in regulating glucose metabolism and insulin signaling. By inhibiting MondoA, SBI993 enhances insulin signaling, leading to improved glucose uptake and utilization in cells. This mechanism involves the downregulation of genes such as thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are involved in metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
SBI477: The parent compound of SBI993, known for its role in inhibiting MondoA.
TXNIP inhibitors: Compounds that inhibit thioredoxin-interacting protein, which is also involved in glucose metabolism.
ARRDC4 inhibitors: Compounds targeting arrestin domain-containing 4, another regulator of metabolic pathways.
Uniqueness of SBI993
SBI993 is unique due to its enhanced potency and improved pharmacokinetic properties compared to its analogs. It exhibits better in vivo bioavailability, making it a more effective tool for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H23N3O5S |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide |
InChI |
InChI=1S/C23H23N3O5S/c1-29-18-6-2-16(3-7-18)20-15-32-23(24-20)25-22(28)17-4-8-19(9-5-17)31-14-21(27)26-10-12-30-13-11-26/h2-9,15H,10-14H2,1H3,(H,24,25,28) |
Clé InChI |
UKNHANIKZCMGDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)









![N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide](/img/structure/B15135665.png)

